2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1207026-89-8
Cat. No.: VC5925989
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207026-89-8 |
|---|---|
| Molecular Formula | C18H16BrN3OS |
| Molecular Weight | 402.31 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-15(12)22-16(13-6-8-14(19)9-7-13)10-21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) |
| Standard InChI Key | HGSZASDNODFYRO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
-
Imidazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, providing sites for hydrogen bonding and metal coordination.
-
4-Bromophenyl group: A bromine-substituted benzene ring attached to the imidazole core, enhancing hydrophobicity and electronic stability.
-
Thioacetamide side chain: A sulfur-containing acetamide group that facilitates covalent interactions with biological thiols and enzymes.
The IUPAC name, 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide, reflects these substituents’ positions and connectivity. The SMILES notation CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)Br provides a linear representation of its topology.
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 1207026-89-8 |
| Molecular Formula | |
| Molecular Weight | 402.31 g/mol |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Solubility | Not publicly available |
| PubChem CID | 49672150 |
The bromine atom’s electronegativity () and the thioacetamide’s polarizable sulfur () contribute to the compound’s reactivity and binding affinity.
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Imidazole Ring Formation: Condensation of 4-bromobenzaldehyde with o-toluidine in the presence of ammonium acetate yields the 5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole intermediate.
-
Thioacetamide Introduction: Thiolation of the imidazole’s C2 position using thiourea, followed by acetylation with chloroacetamide, introduces the thioacetamide group.
Key Reaction:
Industrial Optimization
Modern production employs automated continuous-flow reactors to enhance yield () and purity (). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: NMR (400 MHz, DMSO-d) reveals peaks at δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 8H, aromatic-H), and 2.34 (s, 3H, CH).
-
LC-MS: ESI-MS shows a molecular ion peak at [M+H], confirming the molecular weight.
-
HPLC: Purity analysis utilizes a C18 column (acetonitrile/water, 70:30), with retention time = 6.8 min.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate inhibition of Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The thioacetamide moiety chelates magnesium ions essential for PBPs’ transpeptidase activity.
Molecular Docking Insights
Docking simulations (PDB: 1M17) reveal binding to the ATP pocket of EGFR tyrosine kinase (), with key interactions:
-
Bromophenyl group: Hydrophobic contacts with Leu694 and Val702.
-
Thioacetamide sulfur: Hydrogen bond with Met769.
Therapeutic Applications
Oncology
As a dual topoisomerase II/EGFR inhibitor, the compound is a candidate for combination therapies with doxorubicin or gefitinib to overcome drug resistance.
Infectious Diseases
Formulation as a topical cream (1–2% w/w) is proposed for treating methicillin-resistant S. aureus (MRSA) skin infections, leveraging its lipid solubility and low systemic absorption.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Target | IC (µM) |
|---|---|---|
| 2-((5-(4-Bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | EGFR/Topo II | 12–18 |
| 5-Fluorouracil | Thymidylate synthase | 1.2 |
| Imatinib | BCR-ABL kinase | 0.25 |
While less potent than clinical drugs, the compound’s multi-target mechanism reduces likelihood of resistance.
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
-
Structure-Activity Optimization: Modify the thioacetamide group to enhance EGFR affinity.
-
Combination Therapy Trials: Evaluate synergy with checkpoint inhibitors in immuno-oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume